

calibration standards for Platyphylline quantification

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Compound Focus: Platyphylline

CAS No.: 480-78-4

Cat. No.: S624033

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Platyphylline Reference Standards

For reliable quantification, obtaining a well-characterized reference standard is the first critical step. The following table summarizes key information for sourcing **Platyphylline**.

Property	Details
CAS Number	480-78-4 [1] [2]
Molecular Formula	C ₁₈ H ₂₇ NO ₅ [1] [2]
Molecular Weight	337.41 g/mol [1] [2]
Chemical Name	(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxo-14-azatricyclo[9.5.1.0 ^{14,17}]heptadecane-3,8-dione [1]
Typical Purity	>=98% [2]
Physical Description	Crystalline solid [1] [2]

Property	Details
Storage Conditions	Desiccate at -20°C [1]

Supplier Information: **Platyphylline** is available from chemical suppliers like BioCrick and ChemFaces, who note its source as the herbs of *Senecio scandens* [1] [2].

Analytical Method & Validation Framework

While a specific protocol for **Platyphylline** was not detailed, one study validates an assay for its related impurity, Seneciphylline, using a Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) method [3]. The general principles of analytical method validation per ICH guidelines can be applied to develop your own protocol.

Method Validation Parameters

For any quantitative analytical procedure, key validation characteristics include [4]:

- **Accuracy:** Demonstrates the closeness of test results to the true value.
- **Precision:** Evaluates the repeatability (under the same operating conditions) and intermediate precision (under different days, analysts, equipment).
- **Specificity:** Ability to assess the analyte unequivocally in the presence of other components like impurities or matrix.
- **Limit of Detection (LOD) & Limit of Quantification (LOQ):** The lowest levels of analyte that can be detected or quantified with acceptable accuracy and precision.
- **Linearity and Range:** The ability to obtain test results proportional to the concentration of analyte within a specified range.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

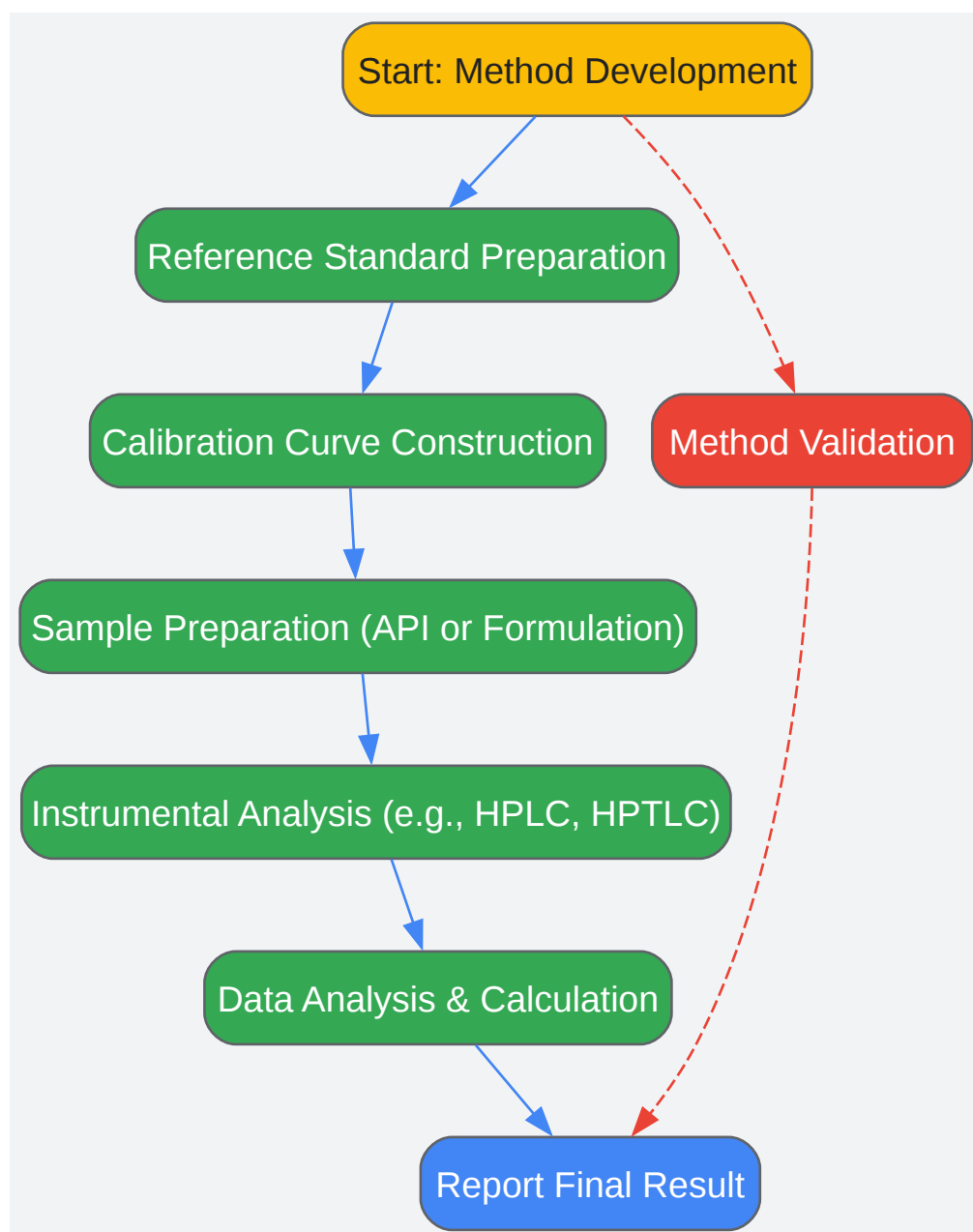
Calculating LOD and LOQ

LOD and LOQ can be determined based on the calibration curve's standard deviation and slope [4].

- $LOD = 3.3 \times \sigma / S$
- $LOQ = 10 \times \sigma / S$ Where σ is the standard deviation of the response and S is the slope of the calibration curve. [4] The standard deviation (σ) can be derived from the **standard error** of the regression line of the calibration curve [4].

Workflow for Quantification Analysis

The diagram below outlines the general workflow for developing and executing a quantitative analysis of **Platyphylline**.



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Protocol Guidance for Key Experiments

Here are detailed methodologies for two critical experiments in the quantification process.

Preparation of Stock and Working Standard Solutions

This procedure is essential for creating a calibration curve [1] [2].

- **Weighing:** Accurately weigh approximately 10 mg of **Platyphylline** reference standard using an analytical balance. Record the precise mass.
- **Primary Stock Solution:** Transfer the weighed standard into a clean 10 mL volumetric flask. Dissolve the solid and make up to volume with an appropriate solvent (e.g., DMSO, methanol, or a mobile phase component) to obtain a primary stock solution of approximately 1 mg/mL.
- **Working Standard Solutions:** Perform serial dilutions of the primary stock solution using volumetric glassware to prepare a series of working standard solutions covering the expected concentration range for quantification (e.g., from LOQ to 150% of the target assay concentration).
- **Storage:** Store stock solutions as aliquots in tightly sealed vials at -20°C. Solutions are generally usable for up to two weeks. Allow frozen solutions to equilibrate to room temperature before use [2].

Analytical Method Validation: Determining LOD and LOQ

This protocol uses the calibration curve method per ICH Q2(R1) guidelines [4].

- **Calibration Curve:** Analyze a minimum of five concentrations of **Platyphylline** working standards, ideally in triplicate, using your developed chromatographic method (e.g., RP-HPTLC or HPLC).
- **Linear Regression:** Plot the analyte concentration against the instrument response (e.g., peak area). Use a linear regression algorithm to obtain the slope (S) and the standard error (σ) of the regression.
- **Calculation:** Apply the ICH formulas:
 - $LOD = 3.3 \times \sigma / S$
 - $LOQ = 10 \times \sigma / S$
- **Experimental Verification:** The calculated LOD and LOQ are estimates. You must experimentally confirm them by preparing and analyzing a suitable number of samples (e.g., n=6) at the calculated LOD and LOQ concentrations. The LOD should consistently show a signal-to-noise ratio of at least 3:1, and the LOQ should meet a 10:1 ratio with acceptable precision (e.g., $\pm 15\%$ RSD) [4].

Key Takeaways for Researchers

- **Standard Characterization is Critical:** The accuracy of your entire quantification method hinges on a high-quality, well-characterized primary reference standard [5].
- **Validation is Non-Negotiable:** Especially for pharmaceutical quality control, a fully validated method demonstrating specificity, accuracy, precision, and robustness is required to meet regulatory standards [4] [3].
- **General Workflows Apply:** While a specific, detailed protocol for **Platyphylline** is scarce, established chromatographic principles and validation frameworks provide a solid foundation for method development.

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References

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